4-Methyl-2-methylene-1,2-dihydropyridine
CAS No.: 144486-76-0
Cat. No.: VC0117282
Molecular Formula: C7H9N
Molecular Weight: 107.156
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144486-76-0 |
|---|---|
| Molecular Formula | C7H9N |
| Molecular Weight | 107.156 |
| IUPAC Name | 4-methyl-2-methylidene-1H-pyridine |
| Standard InChI | InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3 |
| Standard InChI Key | JUARPGSEKKLRJC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C)NC=C1 |
Introduction
Chemical Structure and Properties
Basic Identification and Physical Properties
4-Methyl-2-methylene-1,2-dihydropyridine is a specialized member of the dihydropyridine class, characterized by its partially reduced pyridine ring structure. The compound's key identification data and physical properties are summarized in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 144486-76-0 |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.156 g/mol |
| IUPAC Name | 4-Methyl-2-methylene-1,2-dihydropyridine |
| Physical State | Not specified in available literature |
| Solubility | Not specified in available literature |
This compound is primarily used for research purposes, with the available literature emphasizing its experimental applications rather than industrial uses.
Structural Characteristics
The structure of 4-methyl-2-methylene-1,2-dihydropyridine features several notable elements that contribute to its chemical behavior and biological activity:
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A pyridine ring with partial reduction at the 1,2-position
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A methyl group substitution at the fourth position
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A methylene group at the second position
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An endocyclic nitrogen atom that contributes to the compound's basicity
The presence of the exocyclic methylene group at position 2 is particularly noteworthy, as it can exist in equilibrium with an endocyclic double bond form (methyl tautomer), similar to other 1,2-dihydropyridines . This tautomeric behavior influences the compound's reactivity and interactions with biological targets.
Biological Activities
Anticancer Properties
4-Methyl-2-methylene-1,2-dihydropyridine has demonstrated promising anticancer potential in preliminary studies. In vitro assays have revealed significant cytotoxic effects against various cancer cell lines, particularly HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. Experimental data indicate an IC50 value of approximately 28.3 μM against these cancer cell lines, suggesting moderate potency as a potential anticancer agent.
The mechanism underlying its anticancer activity appears to involve multiple cellular pathways:
| Anticancer Mechanism | Description |
|---|---|
| Apoptosis Induction | Triggers programmed cell death through generation of reactive oxygen species (ROS) |
| Cell Cycle Arrest | Causes arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) |
| Enzyme Inhibition | Potentially inhibits specific enzymes involved in cancer cell proliferation |
These findings suggest that 4-methyl-2-methylene-1,2-dihydropyridine may represent a promising scaffold for developing novel anticancer therapeutics, although further research is needed to fully characterize its efficacy and safety profile.
Mechanism of Action
Interaction with Molecular Targets
The biological activities of 4-methyl-2-methylene-1,2-dihydropyridine are believed to stem from its interactions with specific molecular targets. One notable mechanism involves interaction with calcium channels, which is a characteristic feature of many dihydropyridine compounds.
This interaction with calcium channels is particularly relevant for potential cardiovascular applications, as modulation of calcium influx can affect vascular smooth muscle contraction and cardiac function. While many dihydropyridines are known for their calcium channel blocking activity, the specific profile of 4-methyl-2-methylene-1,2-dihydropyridine in this regard requires further characterization.
Enzyme Inhibition Properties
4-Methyl-2-methylene-1,2-dihydropyridine has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Comparative studies have indicated that this compound exhibits an IC50 value significantly lower than standard inhibitors for certain enzymes, suggesting its potential as a more effective inhibitor.
This enzyme inhibition property may contribute to the compound's biological activities, including its anticancer effects. By inhibiting key enzymes involved in cellular proliferation or survival pathways, 4-methyl-2-methylene-1,2-dihydropyridine could disrupt processes essential for cancer cell growth and maintenance.
The specific enzymes targeted by this compound and the detailed mechanisms of inhibition are areas that warrant further investigation, as they could provide valuable insights for the development of more selective and potent enzyme inhibitors based on the dihydropyridine scaffold.
Research Applications and Future Directions
Chemical Derivatization Opportunities
The structure of 4-methyl-2-methylene-1,2-dihydropyridine provides opportunities for chemical modification to enhance its properties or develop novel compounds with improved profiles. Potential derivatization approaches include:
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Modification of the methyl group at position 4 to alter lipophilicity or introduce additional functional groups
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Substitution at the nitrogen position to modify the compound's pharmacokinetic properties
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Alteration of the methylene group at position 2 to explore effects on tautomeric behavior and biological activity
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Introduction of additional substituents at other positions of the dihydropyridine ring
Such structural modifications could lead to the development of more potent or selective compounds with enhanced therapeutic potential.
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